(2-Iodo-5-methyl-phenyl)-acetic acid

Cross-coupling Oxidative addition Palladium catalysis

Researchers requiring efficient cross-coupling under mild conditions often encounter stalled reactions with bromo or chloro analogs. (2-Iodo-5-methyl-phenyl)-acetic acid solves this via its irreversible associative oxidative addition mechanism, enabling couplings at 30 °C to preserve sensitive functional groups. The 5-methyl group enhances lipophilicity (LogP 2.23) versus non-methylated analogs, while the iodine atom provides a strong anomalous signal (f" ≈ 6.8 e⁻) for crystallography. Supplied at ≥98% purity for reliable library synthesis and SAR studies.

Molecular Formula C9H9IO2
Molecular Weight 276.07 g/mol
CAS No. 220991-52-6
Cat. No. B8468751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Iodo-5-methyl-phenyl)-acetic acid
CAS220991-52-6
Molecular FormulaC9H9IO2
Molecular Weight276.07 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)I)CC(=O)O
InChIInChI=1S/C9H9IO2/c1-6-2-3-8(10)7(4-6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
InChIKeyKRPZCZROKFJYTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is (2-Iodo-5-methyl-phenyl)-acetic Acid and Its Halogenation Pattern


(2-Iodo-5-methyl-phenyl)-acetic acid (CAS 220991-52-6, molecular formula C₉H₉IO₂, molecular weight 276.07 g/mol) is an ortho-iodinated, meta-methyl-substituted phenylacetic acid building block used in medicinal chemistry and organic synthesis . It features a carboxylic acid handle for amide/ester derivatization and an aryl iodide group that enables transition-metal-catalyzed cross-coupling reactions . The compound is commercially available at 95–98% purity from multiple suppliers, typically at the 100 mg to gram scale . Its substitution pattern—iodine ortho to the acetic acid side chain and methyl meta to it—creates a steric and electronic profile that distinguishes it from the corresponding bromo, chloro, fluoro, and non-methylated iodo analogs in reactivity, physicochemical properties, and downstream synthetic utility.

Why Bromo, Chloro, or Fluoro Analogs Cannot Simply Replace It


Substituting the iodine atom of (2-Iodo-5-methyl-phenyl)-acetic acid with bromine, chlorine, or fluorine—or omitting the 5-methyl group—produces compounds with fundamentally different reactivity, physicochemical profiles, and synthetic outcomes. The C–I bond undergoes oxidative addition to palladium(0) via an irreversible associative mechanism, whereas C–Br and C–Cl bonds react through progressively more hindered dissociative pathways that impose higher activation barriers and require harsher conditions [1]. Consequently, a bromo or chloro analog cannot simply replace the iodo compound in a cross-coupling sequence without re-optimizing catalyst, temperature, and reaction time. Furthermore, the 5-methyl group increases lipophilicity by approximately 0.3 log P units compared to the non-methylated 2-iodophenylacetic acid (LogP 1.92), altering membrane permeability and protein binding . The iodine atom also provides a heavy-atom anomalous scattering signal (f" ≈ 6.8 e⁻ at Cu Kα) far stronger than bromine (f" ≈ 1.3 e⁻), making the iodo compound uniquely suited for experimental phasing in protein crystallography when incorporated into ligands or inhibitors [2]. These differences mean that generic substitution without validation risks failed reactions, altered biological profiles, and lost crystallographic utility.

Quantitative Differentiation vs. Closest Analogs


Cross-Coupling Reactivity: Iodo vs. Bromo vs. Chloro Mechanism

The oxidative addition of aryl halides to palladium(0) is the rate-determining step in Suzuki, Heck, and Negishi couplings. The iodo derivative undergoes oxidative addition via an irreversible associative displacement of phosphine ligand, whereas the bromo analog requires rate-limiting phosphine dissociation, and the chloro analog requires both reversible dissociation and a subsequent rate-limiting oxidative addition step [1]. In kinetic studies with [Pd(Q-phos-tol)₂], iodobenzene reacted quantitatively at 30 °C via a pathway first-order in [Pd] and zero-order in phosphine concentration. Bromobenzene required higher temperatures and showed inverse first-order dependence on phosphine concentration, while chlorobenzene exhibited saturation kinetics consistent with reversible ligand dissociation [1]. This mechanistic hierarchy (I > Br > Cl) is a class-level inference for aryl halides and applies to the (2-iodo-5-methyl-phenyl)-acetic acid scaffold versus its bromo and chloro analogs. No direct head-to-head rate comparison of the target compound with its bromo/chloro analogs has been published.

Cross-coupling Oxidative addition Palladium catalysis

Lipophilicity: Effect of 5-Methyl Substitution on LogP

The 5-methyl substituent on (2-iodo-5-methyl-phenyl)-acetic acid increases lipophilicity by approximately 0.31 log P units compared to the non-methylated 2-iodophenylacetic acid. The target compound has a measured LogP of 2.23 , while 2-iodophenylacetic acid (CAS 18698-96-9) has a reported LogP of 1.92 . By contrast, the bromo (XLogP3 = 2.4 [1]), chloro (LogP = 2.28 ), and fluoro analogs bearing the same 5-methyl group have broadly similar lipophilicities, indicating that LogP alone does not strongly differentiate among 5-methyl halogen congeners. The key differentiation is between the 5-methyl-substituted and non-substituted iodo compounds, where the methyl group contributes meaningful additional lipophilicity relevant to blood–brain barrier penetration and non-specific protein binding.

Lipophilicity LogP Membrane permeability

Heavy-Atom Anomalous Scattering: Iodine vs. Bromine for Phasing

Iodine (atomic number 53) provides an anomalous scattering signal (f" ≈ 6.8 electrons at Cu Kα wavelength, 1.5418 Å) that is approximately 5-fold stronger than bromine (f" ≈ 1.3 e⁻), and dramatically larger than chlorine (f" ≈ 0.7 e⁻) or fluorine (negligible anomalous signal) [1]. This makes the iodo compound uniquely suited as a building block for ligands or inhibitors intended for co-crystallization with proteins where experimental phasing by single-wavelength anomalous dispersion (SAD) is required. The triiodide derivative of porcine pancreatic elastase enabled SAD phasing using 2.0 Å wavelength X-rays with low-redundancy data, demonstrating that even a single iodine atom can provide sufficient anomalous signal for structure determination [2]. When compared to the bromo analog, which has a much weaker anomalous signal, the iodo compound offers a clear advantage for structural biology applications requiring experimental phasing without selenomethionine incorporation or additional heavy-atom soaking.

X-ray crystallography SAD phasing Anomalous scattering

CCR5 Antagonist Potential in Preliminary Screening

Preliminary pharmacological screening of (2-iodo-5-methyl-phenyl)-acetic acid indicates CCR5 receptor antagonist activity, suggesting potential utility in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. This biological activity is reported for the specific iodo-methyl substitution pattern. However, no quantitative head-to-head comparison data (Ki, IC₅₀) against the bromo, chloro, or fluoro analogs at CCR5 are currently available in the public domain. Potent CCR5 antagonists from related chemical series achieve IC₅₀ values as low as 0.110 nM in cell-based fusion assays, providing a benchmark context for the target class [2], but the specific activity of the target compound has not been published with comparable quantitative rigor. This evidence item is retained as supporting information for users screening halogenated phenylacetic acid libraries against chemokine receptors.

CCR5 antagonist HIV entry inhibitor Chemokine receptor

Evidence-Backed Application Scenarios


Palladium-Catalyzed Cross-Coupling for Library Synthesis

Medicinal chemistry teams requiring efficient Suzuki, Heck, or Negishi couplings should select (2-iodo-5-methyl-phenyl)-acetic acid over the bromo or chloro analogs when mild reaction conditions are essential for preserving sensitive functional groups elsewhere in the molecule. The irreversible associative oxidative addition mechanism of iodoarenes enables coupling at 30 °C, compared to the higher temperatures required for bromo- and chloroarenes [1]. The carboxylic acid handle can be orthogonally protected or directly elaborated to amides and esters for parallel library synthesis.

Structural Biology Probe with Intrinsic Phasing Signal

Structural biologists designing phenylacetic acid-based ligands or activity-based probes for protein co-crystallization should prioritize the iodo analog. The iodine atom provides an anomalous scattering signal (f" ≈ 6.8 e⁻ at Cu Kα) approximately 5-fold stronger than bromine, enabling single-wavelength anomalous dispersion (SAD) phasing without additional heavy-atom derivatization [2]. This is particularly valuable for targets where selenomethionine incorporation is impractical or where rapid structure determination is prioritized.

SAR Exploration with Systematic Halogen Scanning

Research groups investigating structure–activity relationships around phenylacetic acid-based CCR5 antagonists should include (2-iodo-5-methyl-phenyl)-acetic acid as a key member of a systematic halogen scan (F, Cl, Br, I). The reported preliminary CCR5 antagonist activity [3] combined with the distinct steric bulk (van der Waals radius I: 1.98 Å vs. Br: 1.85 Å, Cl: 1.75 Å, F: 1.47 Å) and polarizability of iodine may confer unique binding interactions not achievable with smaller halogens. Parallel procurement of all four halogen analogs enables definitive SAR elucidation.

ADME Optimization via Methyl Group Lipophilicity Tuning

When balancing target potency against ADME properties, the 5-methyl group on (2-iodo-5-methyl-phenyl)-acetic acid provides a 0.31 LogP unit increase over the non-methylated 2-iodophenylacetic acid (LogP 2.23 vs. 1.92) . This modest lipophilicity increment can improve membrane permeability and blood–brain barrier penetration without the metabolic liability of larger alkyl substituents. Investigators should procure both the methylated and non-methylated iodo analogs when optimizing CNS exposure or when reducing non-specific protein binding by lowering LogP.

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